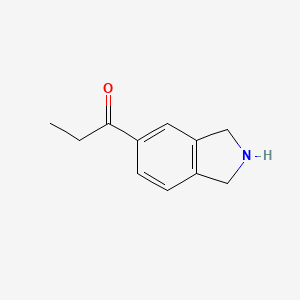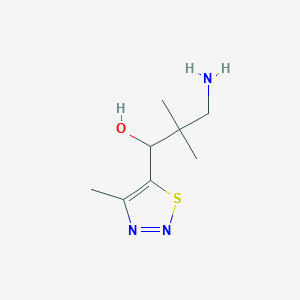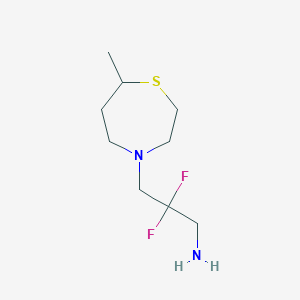![molecular formula C12H17NO B13204126 N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxylamine group attached to a propylidene chain, which is further connected to a phenyl ring substituted with a propan-2-yl group. The molecular formula of this compound is C12H17NO, and it has a molecular weight of 191.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine typically involves the reaction of 4-(propan-2-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, modulation of signaling pathways, and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- N-{1-[4-(propan-2-yloxy)phenyl]propylidene}hydroxylamine
- N-{1-[4-(propan-2-yloxy)phenyl]propylidene}hydroxylamine
- N-{1-[4-(propan-2-yloxy)phenyl]propylidene}hydroxylamine
Uniqueness
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine is unique due to its specific structural features, such as the presence of the propan-2-yl group on the phenyl ring and the hydroxylamine group.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3/b13-12- |
Clave InChI |
YSDOOHWOJJPSIK-SEYXRHQNSA-N |
SMILES isomérico |
CC/C(=N/O)/C1=CC=C(C=C1)C(C)C |
SMILES canónico |
CCC(=NO)C1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)


amine](/img/structure/B13204065.png)

![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)




![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
